4-hydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide
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Overview
Description
4-hydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxynaphthalene moiety, and a benzamide group.
Preparation Methods
The synthesis of 4-hydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide typically involves the reaction of 4-hydroxybenzohydrazide with 2-methoxynaphthaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-hydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
4-hydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents further oxidation and corrosion. In biological systems, it may interact with cellular enzymes or receptors, leading to its observed antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds to 4-hydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide include:
4-hydroxy-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]benzamide: This compound has a similar structure but with a phenylmethoxy group instead of a methoxynaphthalene group.
Nifuroxazide: An oral nitrofuran antibiotic with a similar benzamide structure, known for its antimicrobial properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-hydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-24-18-11-8-13-4-2-3-5-16(13)17(18)12-20-21-19(23)14-6-9-15(22)10-7-14/h2-12,22H,1H3,(H,21,23)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJREUYVTDVNCD-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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